1-Methanesulfinyl-propan-2-ol
Description
1-Methanesulfinyl-propan-2-ol (C₄H₁₀O₂S) is a sulfoxide derivative of propan-2-ol, characterized by a methanesulfinyl (-S(O)CH₃) group at the 1-position. Sulfoxides like this compound are polar aprotic solvents and intermediates in organic synthesis, often utilized for their oxidizing properties or as stabilizers in pharmaceuticals.
Properties
IUPAC Name |
1-methylsulfinylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-4(5)3-7(2)6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZCYFMCMRDKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfinyl-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of propylene oxide with methanesulfinic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 1-Methanesulfinyl-propan-2-ol may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfinyl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted alcohols depending on the reagent used.
Scientific Research Applications
1-Methanesulfinyl-propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methanesulfinyl-propan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the methanesulfinyl group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds with analogous functional groups or alcohol backbones, as detailed in the provided evidence.
Sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8)
- Functional Group : Sulfonate (-SO₃⁻Na⁺), ionic.
- Properties/Applications: Highly water-soluble due to its ionic nature, commonly used as a surfactant or monomer in polymer production (e.g., ion-exchange resins).
- Safety: Limited hazard data in the evidence, but sulfonates generally exhibit lower acute toxicity compared to sulfoxides due to reduced reactivity .
1-Chloro-2-methyl-2-propanol (CAS 558-42-9)
- Functional Group : Chlorinated secondary alcohol (-Cl, -OH).
- Properties/Applications : Reacts via nucleophilic substitution (e.g., forming ethers or esters). Used as an intermediate in organic synthesis.
- Safety : Highly toxic; requires immediate decontamination upon skin/eye contact. Symptoms include respiratory irritation, necessitating medical intervention .
1-((1-((1-Methoxypropan-2-yl)oxy)propan-2-yl)oxy)propan-2-ol (CAS 20324-33-8)
- Functional Group : Diether derivative of propan-2-ol.
- Properties/Applications : Likely a high-boiling solvent or stabilizer for lab research. Ether linkages confer chemical inertness, making it suitable for specialized reactions.
- Safety : Restricted to laboratory use; hazards unspecified but advised against household or drug applications .
2-Methylpropan-1-ol (Isobutanol)
- Functional Group : Primary alcohol (-OH).
- Properties/Applications : Widely used in biofuels, solvents, and flavoring agents (e.g., wine analysis). Lower polarity compared to sulfoxides.
- Safety : Moderately toxic; industrial handling requires ventilation to avoid inhalation risks .
Comparative Data Table
Key Research Findings
- Reactivity: Sulfoxides like 1-Methanesulfinyl-propan-2-ol are less reactive than chlorinated alcohols (e.g., 1-Chloro-2-methyl-2-propanol) but more polar than ethers or primary alcohols, enhancing their utility in asymmetric synthesis .
- Solubility: Ionic sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) excel in aqueous systems, whereas sulfoxides are preferred in non-polar organic phases .
- Toxicity : Chlorinated alcohols pose significant health risks compared to sulfoxides, which typically require standard lab precautions (gloves, goggles) .
Biological Activity
1-Methanesulfinyl-propan-2-ol, also known as propan-2-ol sulfinic acid, is an organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and applications in research and industry.
1-Methanesulfinyl-propan-2-ol is characterized by the presence of a hydroxyl group (-OH) and a sulfinyl group (-S(=O)-) attached to a propan-2-ol backbone. Its chemical formula is CHOS, and it belongs to the class of alcohols. The compound's structure allows it to interact with various biological molecules, potentially influencing cellular processes.
Target Interactions
The biological activity of 1-Methanesulfinyl-propan-2-ol is primarily attributed to its interaction with proteins and lipids in cell membranes. Similar to other alcohols and phenols, it may disrupt membrane integrity, leading to altered permeability and functionality of cells.
Antimicrobial Properties
Research on related compounds suggests that 1-Methanesulfinyl-propan-2-ol may exhibit antimicrobial activity. For instance, propan-2-ol has been documented to have bactericidal effects at concentrations around 70%. This property could be explored further in studies involving 1-Methanesulfinyl-propan-2-ol.
Cytotoxicity
The cytotoxic effects of alcohols are well-documented; they can induce cell death through mechanisms such as apoptosis or necrosis. The specific cytotoxicity profile of 1-Methanesulfinyl-propan-2-ol remains to be fully elucidated but may parallel those observed in other alcohols.
Case Studies
Limited case studies specifically focusing on 1-Methanesulfinyl-propan-2-ol have been published. However, studies on related compounds indicate potential applications in:
- Enzyme inhibition : Investigating its role in modulating enzyme activities could provide insights into therapeutic applications.
- Chemical synthesis : As an intermediate in organic synthesis, it can be utilized in creating more complex molecules for pharmaceutical development.
Applications in Industry and Research
1-Methanesulfinyl-propan-2-ol has several potential applications:
- Chemical Synthesis : It serves as an intermediate in the synthesis of various organic compounds.
- Biological Research : The compound can be used in studies focusing on enzyme interactions and protein binding assays.
- Industrial Use : It may find applications as a solvent or reagent in chemical manufacturing processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
